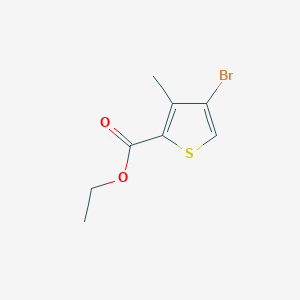

Ethyl 4-bromo-3-methylthiophene-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-bromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)6(9)4-12-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPDJDUQFBZTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001191153 | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265652-37-7 | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework for Research on Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate

Evolution of Thiophene (B33073) Chemistry in Contemporary Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, was first discovered in 1882 as a contaminant in coal tar-derived benzene. jcu.edu.ausigmaaldrich.com Its structural similarity to benzene, coupled with its distinct electronic properties, has made it a cornerstone of heterocyclic chemistry. jcu.edu.au Early research focused on understanding its fundamental reactivity, which often mirrors that of benzene, albeit with a higher propensity for electrophilic substitution. sigmaaldrich.com

The evolution of thiophene chemistry has been marked by the development of sophisticated synthetic methodologies. Classical methods for constructing the thiophene ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Gewald reaction, have been refined and are still in use. acs.org However, the advent of modern synthetic techniques has revolutionized the field. In recent decades, innovative approaches, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have provided chemists with unprecedented control over the regioselectivity and diversity of thiophene derivatives. acs.orgresearchgate.net These advanced methods allow for the precise installation of various functional groups onto the thiophene scaffold, enabling the synthesis of complex molecules with tailored properties. researchgate.net

The applications of thiophene derivatives are vast and continue to expand. In medicinal chemistry, the thiophene nucleus is a common feature in a wide array of pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. youtube.comossila.comresearchgate.net In the realm of materials science, thiophene-based polymers and oligomers are integral to the development of organic electronics, including solar cells, light-emitting diodes (LEDs), and field-effect transistors, owing to their excellent charge-transport properties. chemimpex.com

Strategic Significance of Halogenated Thiophenes as Versatile Synthetic Intermediates

Halogenated thiophenes, particularly brominated derivatives, are of paramount strategic importance in organic synthesis. The introduction of a halogen atom onto the thiophene ring serves as a crucial handle for further functionalization, transforming the relatively inert C-H bonds into reactive sites. researchgate.net Bromine is a frequently employed halogen due to its optimal balance of reactivity and stability, making bromothiophenes highly versatile synthetic intermediates. acs.org

The primary utility of halogenated thiophenes lies in their participation in a wide range of transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings have been extensively applied to bromothiophenes to form new carbon-carbon bonds. youtube.comthieme-connect.com These reactions enable the straightforward synthesis of complex biaryl and poly-aryl systems, which are common motifs in pharmaceuticals and organic electronic materials. The ability to selectively introduce different substituents at specific positions of the thiophene ring through these coupling strategies is a testament to the power of halogenated thiophenes in molecular design and construction.

The regioselectivity of halogenation on the thiophene ring is well-established, with electrophilic bromination typically occurring at the more reactive α-positions (C2 and C5). researchgate.net This predictable reactivity allows for the controlled synthesis of specific isomers. Furthermore, the presence of other substituents on the thiophene ring can influence the position of subsequent halogenation, providing access to a diverse array of polysubstituted thiophenes. The reactivity of the carbon-halogen bond can also be fine-tuned based on the specific halogen (I > Br > Cl), offering additional control over synthetic transformations. jcu.edu.au

Role of Alkyl Esters in Thiophene Functionalization and Derivatization

The incorporation of an alkyl ester group, such as an ethyl carboxylate, onto the thiophene ring significantly influences its chemical properties and provides a versatile functional group for further derivatization. The ester moiety is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. However, this deactivating effect can be strategically utilized to direct incoming electrophiles to specific positions on the ring.

The synthesis of thiophene carboxylic acids and their corresponding alkyl esters can be achieved through various methods. beilstein-journals.org One common approach involves the oxidation of a corresponding aldehyde or acetylthiophene. beilstein-journals.org The resulting carboxylic acid can then be esterified using standard procedures. ossila.com

The ethyl ester group itself is a gateway to a multitude of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. The formation of amides is particularly significant in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The reduction of the ester group can yield the corresponding alcohol, providing another avenue for derivatization.

Furthermore, the presence of an ester group can influence the reactivity of other substituents on the thiophene ring. For example, in cross-coupling reactions involving a halogenated thiophene ester, the electronic nature of the ester can affect the reaction conditions and outcomes.

Overview of Research Trajectories for Ethyl 4-bromo-3-methylthiophene-2-carboxylate in Academic Literature

While a comprehensive body of literature solely dedicated to this compound is not extensive, its structural motifs suggest its primary role as a highly valuable and versatile intermediate in organic synthesis. The research trajectories for this compound can be largely inferred from studies on analogous structures and the well-established reactivity of its constituent functional groups.

The synthesis of this compound and its derivatives is a key area of investigation. Research in this domain focuses on developing efficient and regioselective methods for the introduction of the bromine atom and the carboxylate group onto the 3-methylthiophene (B123197) scaffold. For instance, studies have explored the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which can be followed by saponification to yield the corresponding carboxylic acids. thieme-connect.com The preparation of the precursor, 4-bromo-3-methyl-2-thiophenecarboxylic acid, has been reported through the bromination of methyl 3-methylthiophene-2-carboxylate followed by hydrolysis. beilstein-journals.org

The primary application of this compound is as a building block for the synthesis of more complex molecules. The presence of both a bromo substituent and an ethyl ester group on the thiophene ring provides two distinct points for chemical modification. The bromo group is an ideal handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents at the 4-position. The ethyl ester at the 2-position can be readily converted into other functional groups, such as amides or alcohols, to further elaborate the molecular structure.

This dual functionality makes this compound a particularly attractive intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. For example, it can be envisioned as a key component in the synthesis of new insecticides, as demonstrated by the use of the analogous 4-bromo-3-methyl-2-thiophenecarbonyl chloride in the development of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org In materials science, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel thiophene-based polymers with tailored electronic and optical properties.

Below is a table summarizing the key functional groups of this compound and their respective roles in synthetic chemistry.

| Functional Group | Position | Role in Synthesis |

| Bromo | 4 | Enables cross-coupling reactions (e.g., Suzuki, Stille) for C-C bond formation. |

| Methyl | 3 | Influences the electronic properties and steric environment of the thiophene ring. |

| Ethyl Carboxylate | 2 | Can be derivatized into other functional groups (e.g., carboxylic acid, amide, alcohol). |

Further research on this compound is likely to focus on expanding its synthetic utility, exploring its application in the synthesis of novel bioactive compounds and functional materials, and developing more efficient and sustainable synthetic routes to this valuable intermediate.

Synthetic Methodologies for Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate

Established Multi-Step Synthetic Sequences

Established routes to Ethyl 4-bromo-3-methylthiophene-2-carboxylate typically involve a sequence of reactions to construct and functionalize the thiophene (B33073) ring. These sequences often rely on classical organic reactions, including cyclization, bromination, and esterification.

Synthesis via Cyclization Reactions of Precursors (e.g., Gewald Reaction and its variants for thiophenes)

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. asianpubs.orgmdpi.com While not a direct route to the title compound, it provides a key intermediate that can be further modified. For instance, the reaction of acetone (B3395972) with ethyl cyanoacetate (B8463686) and sulfur yields ethyl 2-amino-4-methylthiophene-3-carboxylate. nih.govresearchgate.net

This 2-aminothiophene can, in principle, serve as a precursor to this compound through a sequence involving deamination to remove the amino group, followed by regioselective bromination at the 4-position. The deamination of heteroaromatic amines can be a challenging transformation, often requiring harsh conditions that may not be compatible with the ester functionality.

Bromination Strategies for Thiophene Ring Functionalization

The introduction of a bromine atom onto the thiophene ring is a critical step in the synthesis of the target molecule. The regioselectivity of this reaction is of paramount importance.

Direct Bromination Techniques

Direct bromination of a pre-existing ethyl 3-methylthiophene-2-carboxylate with elemental bromine (Br₂) can be employed. The electron-donating methyl group and the electron-withdrawing carboxylate group will direct the electrophilic substitution. The methyl group at the 3-position activates the 2 and 5-positions, while the carboxylate at the 2-position deactivates the ring, particularly the adjacent 3-position, and directs incoming electrophiles to the 4 and 5-positions. The interplay of these directing effects can lead to a mixture of products, making the isolation of the desired 4-bromo isomer challenging.

A more controlled approach involves a one-pot bromination/debromination procedure starting from 3-methylthiophene (B123197). This method can yield 2,4-dibromo-3-methylthiophene, which can then be selectively carboxylated at the 2-position. orgsyn.org

Selective Halogenation Methods (e.g., NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes and other aromatic heterocycles. researchgate.net The reaction conditions can be tuned to achieve mono- or di-bromination. For the synthesis of the target compound, the bromination of ethyl 3-methylthiophene-2-carboxylate with NBS would be a key step. The regioselectivity would still be influenced by the directing effects of the existing substituents.

In a related example, the synthesis of 2-bromo-3-methylthiophene (B51420) and 2,5-dibromo-3-methylthiophene (B84023) from 3-methylthiophene using NBS has been reported, with the product distribution being dependent on the reaction time and temperature. researchgate.net This demonstrates the utility of NBS in the controlled bromination of substituted thiophenes.

Esterification and Ester Group Introduction Techniques

The final step in a synthetic sequence that proceeds via the carboxylic acid is the introduction of the ethyl ester group. The most common method for this transformation is the Fischer esterification. cerritos.eduathabascau.caorganic-chemistry.orgoperachem.commasterorganicchemistry.com This reaction involves treating the carboxylic acid, in this case, 4-bromo-3-methylthiophene-2-carboxylic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester.

The general reaction for Fischer esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Novel and Optimized Synthetic Approaches

More recent synthetic strategies focus on improving the efficiency and selectivity of the synthesis of substituted thiophenes.

One such approach involves the regioselective synthesis of bromoalkylthiophenes through the activation of a 3-alkylthiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with bromine. google.comgoogle.com This method offers a high degree of control over the position of bromination.

Another innovative approach in the broader context of thiophene functionalization is the use of visible-light-induced radical reactions. For instance, a method for the C(sp³)–H bromination of a methyl group on a thiophene ring using HBr/H₂O₂ under visible light has been developed. rsc.org While this particular method targets the methyl group rather than the thiophene ring, it exemplifies the modern trend towards using photoredox catalysis for more sustainable and selective transformations.

One-pot, multi-component reactions are also at the forefront of modern organic synthesis. While a specific one-pot synthesis for this compound is not widely reported, the principles of designing such a reaction, combining cyclization, bromination, and esterification steps in a single pot, represent a key area of ongoing research to streamline the synthesis of complex molecules. researchgate.netnih.gov

Data Tables

Table 1: Representative Reaction Conditions for the Bromination of 3-Methylthiophene with NBS

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| 1 | 3-Methylthiophene | NBS | Not Specified | 40 | 8.5 | 2-Bromo-3-methylthiophene | 87 | >98 | researchgate.net |

| 2 | 3-Methylthiophene | NBS | Not Specified | Reflux | 11 | 2,5-Dibromo-3-methylthiophene | 78 | >98 | researchgate.net |

Table 2: General Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| R-COOH | R'-OH (excess) | H₂SO₄ or HCl | Reflux | R-COOR' | cerritos.eduathabascau.caorganic-chemistry.orgoperachem.commasterorganicchemistry.com |

| 4-Bromo-3-methylthiophene-2-carboxylic acid | Ethanol | H₂SO₄ | Reflux | This compound | Inferred from general principles |

One-Pot and Cascade Reaction Methodologies

One-pot syntheses of polysubstituted thiophenes, such as the Gewald reaction, offer an efficient approach to constructing the thiophene core. tandfonline.comresearchgate.netresearchgate.netstudysmarter.co.ukeurekaselect.com The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. tandfonline.comresearchgate.netresearchgate.netstudysmarter.co.uk While not a direct route to the title compound, this methodology can produce highly functionalized thiophenes that could potentially be converted to the desired product through subsequent modifications.

More direct one-pot approaches may involve the synthesis of a thiophene precursor followed by in-situ functionalization. For instance, the synthesis of substituted thiophene aldehydes and ketones has been achieved in a one-pot procedure involving sequential lithiation and reaction with electrophiles. scispace.com A plausible one-pot strategy for the target compound could involve the formation of ethyl 3-methylthiophene-2-carboxylate followed by immediate regioselective bromination without isolation of the intermediate.

Interactive Data Table: Illustrative One-Pot Thiophene Syntheses

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| Ketone, α-cyanoester, Sulfur | Base (e.g., morpholine) | Polysubstituted 2-aminothiophene | Varies | tandfonline.comresearchgate.netresearchgate.netstudysmarter.co.uk |

| 2,3-dibromothiophene | n-Butyllithium, N,N-dimethylformamide, then more n-Butyllithium and CO2 | 2-formyl-3-thiophenecarboxylic acid | 40 | scispace.com |

Catalytic Synthesis Routes and Mechanism Elucidation

The key transformation in the synthesis of this compound from a pre-formed thiophene ring is regioselective bromination. The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the substituents play a crucial role in determining the position of bromination. google.com

Catalytic methods for the bromination of thiophenes often employ Lewis acids to enhance the electrophilicity of the bromine source, such as N-bromosuccinimide (NBS). tandfonline.comnsf.gov The mechanism of electrophilic bromination of benzene, a related aromatic system, involves the formation of a sigma complex (arenium ion) as a key intermediate. libretexts.orgchemguide.co.uk For thiophene, which is more reactive than benzene, the reaction can proceed under milder conditions. google.com The ester and methyl groups on the thiophene ring will influence the regioselectivity of the bromination. The ester group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. In the case of ethyl 3-methylthiophene-2-carboxylate, the position 4 is electronically favored for electrophilic attack.

A likely catalytic route involves the treatment of ethyl 3-methylthiophene-2-carboxylate with a brominating agent like NBS in the presence of a catalyst. The synthesis of the starting material, ethyl 3-methylthiophene-2-carboxylate, can be achieved through various methods, including the reaction of mercaptoacetaldehyde (B1617137) derivatives with β-keto esters. google.com

Interactive Data Table: Catalytic Bromination of Thiophene Derivatives

| Substrate | Brominating Agent | Catalyst | Product | Yield (%) | Reference |

| Substituted Thiophenes | NBS | Acetic Acid | 2-Bromo-substituted thiophenes | >99 (regioselectivity) | tandfonline.com |

| Thiophenes | NBS | Ultrasonic Irradiation | Bromothiophenes | Varies | researchgate.net |

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. studysmarter.co.uk For the synthesis of this compound, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and reduced side products. researchgate.netunito.itfrontiersin.org The Gewald synthesis of thiophenes, for instance, has been successfully performed under microwave conditions, drastically reducing reaction times. tandfonline.comresearchgate.netresearchgate.netstudysmarter.co.uk Similarly, the bromination step could potentially be accelerated using microwave heating. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. Solvent-free Gewald reactions have been reported, demonstrating the feasibility of this approach for thiophene synthesis. studysmarter.co.uk

Ionic Liquids: Ionic liquids are non-volatile solvents that can act as both the reaction medium and catalyst, often allowing for easy product separation and catalyst recycling. researchgate.netgoogle.comresearchgate.netrsc.org They have been employed in various halogenation reactions and could be a viable green alternative for the bromination of the thiophene precursor. researchgate.netgoogle.comresearchgate.net

Interactive Data Table: Green Synthesis Approaches for Thiophenes

| Method | Key Feature | Application Example | Advantage | Reference |

| Microwave-Assisted | Rapid heating | Gewald reaction | Reduced reaction time, higher yields | tandfonline.comresearchgate.netresearchgate.netstudysmarter.co.uk |

| Solvent-Free | No solvent used | Gewald reaction | Reduced waste, simpler work-up | studysmarter.co.uk |

| Ionic Liquids | Recyclable medium/catalyst | Halogenation reactions | Potential for catalyst recycling, milder conditions | researchgate.netgoogle.comresearchgate.net |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound.

Scalability: Scaling up a synthesis from the laboratory to a larger scale presents several challenges. For the synthesis of the target compound, the management of heat generated during the bromination reaction is a critical safety and selectivity consideration. The use of potentially hazardous reagents like bromine or strong acids and bases requires careful handling and engineering controls on a larger scale. One-pot procedures are generally more amenable to scaling up as they reduce the number of unit operations. The development of a robust and scalable process would likely favor a route that avoids extreme temperatures and pressures and utilizes readily available and cost-effective starting materials. The synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a closely related compound, has been considered for multi-kilogram scale production, suggesting that the synthesis of the target ester is also feasible on a larger scale. beilstein-journals.org

Chemical Reactivity and Synthetic Transformations of Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate

Reactions Involving the Bromine Atom (at C-4)

The primary site of reactivity on ethyl 4-bromo-3-methylthiophene-2-carboxylate is the bromine atom attached to the thiophene (B33073) ring at the C-4 position. This halogen facilitates a range of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom serves as an excellent leaving group in the presence of a palladium or nickel catalyst, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. libretexts.org This reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. libretexts.org For this compound, this reaction enables the formation of a new carbon-carbon bond at the C-4 position, leading to the synthesis of substituted 3-methylthiophene-2-carboxylates.

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |

The reaction conditions can be tuned by varying the palladium catalyst, ligand, base, and solvent to optimize the yield and accommodate different functional groups on the boronic acid. Phenethylamines have been successfully prepared via Suzuki-Miyaura cross-coupling of diverse potassium β-aminoethyltrifluoroborates with aryl halides. nih.gov

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin compound) with an organic halide. wikipedia.org Organostannanes are stable to air and moisture, and a variety are commercially available. wikipedia.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.org

This reaction is effective for creating carbon-carbon bonds and can tolerate a wide range of functional groups on both the organostannane and the organic halide. wikipedia.orgresearchgate.net

Table 2: Representative Stille Coupling Reactions

| Entry | Organostannane | Catalyst | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 78 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 85 |

| 3 | Trimethyl(2-thienyl)stannane | Pd(OAc)₂/P(o-tol)₃ | DMF | 81 |

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial to minimize this and other side reactions.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. orgsyn.org Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can be advantageous in certain synthetic applications. sigmaaldrich.comunits.it They are often prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide. sigmaaldrich.com

This method is highly effective for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and exhibits excellent functional group tolerance. orgsyn.orgunits.it

Table 3: Examples of Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 90 |

| 2 | Ethylzinc bromide | NiCl₂(dppe) | THF | 75 |

| 3 | 2-Thienylzinc iodide | Pd(dppf)Cl₂ | DMA | 88 |

The reactivity of organozinc reagents allows for couplings to occur under mild conditions, often at room temperature. google.com

The Kumada coupling, also known as the Kumada-Tamao-Corriu coupling, involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. Grignard reagents are highly reactive nucleophiles, making this a very efficient method for C-C bond formation. nih.gov

A key challenge with Kumada coupling is the high reactivity of Grignard reagents, which can lead to low functional group tolerance. The reaction often requires carefully controlled conditions to avoid side reactions. nih.gov

Table 4: Kumada Coupling Reaction Examples

| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylmagnesium bromide | Ni(dppp)Cl₂ | Ether | 82 |

| 2 | Isopropylmagnesium chloride | Pd(PPh₃)₄ | THF | 65 |

| 3 | Cyclohexylmagnesium bromide | Ni(dppe)Cl₂ | Benzene | 70 |

The choice of catalyst and ligand is critical in controlling the reactivity and preventing side reactions such as β-hydride elimination, especially when using alkyl Grignard reagents. nih.gov

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggelest.com This reaction is a cornerstone for the synthesis of substituted alkynes and is widely used in the preparation of conjugated systems. gelest.comnih.gov It is typically carried out in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The reaction is highly versatile and tolerates a broad range of functional groups. organic-chemistry.org

Table 5: Sonogashira Coupling Reaction Examples

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 89 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 87 |

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications to avoid issues related to the copper co-catalyst. organic-chemistry.org

Nucleophilic Substitution of Bromine

The bromine atom on the thiophene ring of this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C-4 position. While direct nucleophilic aromatic substitution can be challenging on electron-rich thiophene rings, these reactions can be facilitated under specific conditions or through metal catalysis.

For instance, the displacement of the bromide can be achieved with various nucleophiles such as amines, alkoxides, and thiolates, often requiring elevated temperatures or the use of a palladium catalyst. These transformations are crucial for the synthesis of biologically active compounds and functional materials.

Metal-Halogen Exchange Reactions (e.g., Lithiation)

A fundamental and widely used transformation of this compound is the metal-halogen exchange. wikipedia.org This reaction typically involves treating the bromo-substituted thiophene with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. nih.govtcnj.edu

The exchange of the bromine atom for a lithium atom generates a highly reactive organolithium intermediate, specifically ethyl 4-lithio-3-methylthiophene-2-carboxylate. nih.gov This lithiated species is a powerful nucleophile and can react with a wide array of electrophiles. This two-step sequence of metal-halogen exchange followed by reaction with an electrophile is a cornerstone of thiophene chemistry, enabling the introduction of a diverse range of substituents at the C-4 position.

Table 1: Examples of Electrophiles Used in Reactions with Lithiated Ethyl 3-methylthiophene-2-carboxylate

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkyl groups |

| Boronic esters | Boronic acid/ester |

It is important to note that the reaction conditions, particularly the temperature and the choice of organolithium reagent, must be carefully controlled to avoid side reactions, such as attack at the ester group.

Reactions at the Ester Functional Group (at C-2)

The ethyl ester group at the C-2 position of this compound provides another site for chemical modification. These reactions are characteristic of carboxylic acid derivatives and allow for the transformation of the ester into other functional groups.

Hydrolysis and Decarboxylation Pathways

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid, under either acidic or basic conditions (saponification). masterorganicchemistry.com Basic hydrolysis is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.com

The resulting 4-bromo-3-methylthiophene-2-carboxylic acid can then undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction is often thermally induced or can be promoted by catalysts. Decarboxylation of heteroaromatic carboxylic acids can sometimes be achieved by heating in the presence of a copper catalyst or in a high-boiling solvent.

Transesterification Reactions for Ester Diversification

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid catalyst would yield mthis compound.

This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol that is being introduced or to remove the ethanol (B145695) that is formed during the reaction. masterorganicchemistry.com Transesterification is a valuable method for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps.

Table 2: Examples of Alcohols for Transesterification

| Alcohol | Resulting Ester |

|---|---|

| Methanol | Mthis compound |

| Isopropanol | Isopropyl 4-bromo-3-methylthiophene-2-carboxylate |

Reduction of the Ester to Alcohol or Aldehyde

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester all the way to the primary alcohol, (4-bromo-3-methylthiophen-2-yl)methanol.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for the partial reduction of esters to aldehydes. This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. libretexts.orglibretexts.org This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com A wide variety of nucleophiles can be employed, leading to the formation of different carboxylic acid derivatives.

For example, reaction with ammonia or primary or secondary amines will yield the corresponding primary, secondary, or tertiary amides. The reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can also occur at the ester. However, these strong nucleophiles can add twice, first displacing the ethoxy group and then adding to the resulting ketone to form a tertiary alcohol. Careful control of the stoichiometry and reaction temperature is necessary to achieve selective substitution.

Reactivity of the Thiophene Heterocycle

The thiophene ring, while aromatic, exhibits a higher reactivity towards electrophiles than benzene. wikipedia.orgpharmaguideline.com The sulfur atom can stabilize adjacent carbocations through resonance, influencing the regioselectivity of substitution reactions. In this compound, the positions of the existing substituents direct the outcome of further transformations on the heterocyclic core.

Electrophilic aromatic substitution is a hallmark of aromatic compounds, including thiophene and its derivatives. derpharmachemica.comstudysmarter.co.uk The regiochemical outcome of such reactions on substituted thiophenes is dictated by the directing effects of the substituents. For this compound, the C-5 position is the only available site for substitution on the thiophene ring.

The ethyl carboxylate group at C-2 is a deactivating, meta-directing group. Conversely, the methyl group at C-3 is an activating, ortho-, para-directing group. The bromo group at C-4 is deactivating but ortho-, para-directing. The cumulative effect of these substituents makes the C-5 position the most electron-rich and sterically accessible site for electrophilic attack.

Detailed research findings on the nitration and sulfonation of this compound are not extensively documented in publicly available literature. However, based on the established principles of electrophilic aromatic substitution on thiophenes, it is anticipated that these reactions would proceed at the C-5 position.

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-bromo-3-methyl-5-nitrothiophene-2-carboxylate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 4-bromo-3-methyl-5-sulfonylthiophene-2-carboxylate |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted thiophenes.

Beyond electrophilic substitution, the thiophene ring of this compound can be functionalized through regioselective methods, often involving organometallic intermediates. mdpi.com Halogen-metal exchange and direct lithiation are powerful strategies for introducing a variety of functional groups.

The bromo substituent at the C-4 position serves as a handle for metal-halogen exchange, typically using organolithium reagents like n-butyllithium at low temperatures. This would generate a lithiated species at the C-4 position, which can then be quenched with various electrophiles to introduce new substituents at this position.

Alternatively, directed ortho-metalation could potentially occur. The ethyl carboxylate group at C-2 could direct lithiation to the C-3 position. However, the presence of the methyl group at C-3 may sterically hinder this process. A more likely scenario for direct metalation, should the conditions be carefully controlled, would be at the C-5 position, which is activated by the sulfur atom and influenced by the other substituents.

| Method | Reagents | Intermediate | Potential Products |

| Halogen-Metal Exchange | n-BuLi, THF, -78 °C | 4-Lithio-3-methylthiophene derivative | 4-Substituted-3-methylthiophene derivatives |

| Direct Metalation | LDA, THF, -78 °C | 5-Lithio-4-bromo-3-methylthiophene derivative | 5-Substituted-4-bromo-3-methylthiophene derivatives |

This table outlines potential regioselective functionalization pathways.

Modern synthetic methods, such as palladium-catalyzed C-H activation and direct arylation, offer efficient ways to form carbon-carbon bonds. le.ac.ukrsc.org For this compound, the C-H bond at the C-5 position is a prime candidate for such transformations.

Direct arylation reactions, often catalyzed by palladium complexes with suitable ligands and a base, can couple the C-5 position of the thiophene with various aryl or heteroaryl halides. This approach avoids the need for pre-functionalization (e.g., lithiation or boronation) of the thiophene ring, making it an atom-economical strategy. Research on similarly substituted thiophenes has demonstrated the feasibility of C-H arylation at the C-5 position. researchgate.net

| Reaction | Catalyst/Reagents | Reactant | Expected Product |

| Direct Arylation | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Aryl bromide (Ar-Br) | Ethyl 5-aryl-4-bromo-3-methylthiophene-2-carboxylate |

| Direct Alkenylation | Pd(OAc)₂, PPh₃, Et₃N | Alkene | Ethyl 4-bromo-3-methyl-5-alkenylthiophene-2-carboxylate |

This table showcases potential C-H activation and direct coupling reactions.

Reactions of the Methyl Group (at C-3)

The methyl group at the C-3 position of this compound is not merely a passive substituent. It can undergo a variety of transformations, providing another avenue for the structural diversification of this molecule.

The methyl group attached to the thiophene ring is a benzylic-like position and is susceptible to oxidation. csbsju.edulibretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This reaction would yield 4-bromo-2-(ethoxycarbonyl)thiophene-3-carboxylic acid. The specific conditions would need to be carefully controlled to avoid degradation of the thiophene ring, which can be sensitive to strong oxidants.

| Oxidizing Agent | Typical Conditions | Product |

| KMnO₄ | Heat, aqueous base | 4-Bromo-2-(ethoxycarbonyl)thiophene-3-carboxylic acid |

| H₂CrO₄ | H₂SO₄, acetone (B3395972) | 4-Bromo-2-(ethoxycarbonyl)thiophene-3-carboxylic acid |

This table illustrates potential side-chain oxidation reactions.

The methyl group can also be halogenated, most commonly through free-radical substitution. mdpi.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, can selectively brominate the methyl group to afford the corresponding bromomethyl derivative. This transformation is a valuable synthetic step, as the resulting bromomethyl group is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

| Reagent | Initiator/Conditions | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, CCl₄, heat | Ethyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate |

This table details the halogenation of the methyl side chain.

Deprotonation and Anion Chemistry of the Methyl Group of this compound

While direct experimental studies on the deprotonation of the methyl group of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of organic chemistry. The presence of electron-withdrawing groups on the thiophene ring is anticipated to increase the acidity of the protons on the 3-methyl group, facilitating the formation of a stabilized carbanion upon treatment with a strong base.

The ethyl carboxylate group at the C2 position and the bromo group at the C4 position both exert an electron-withdrawing effect on the thiophene ring. masterorganicchemistry.comchemistrysteps.comlibretexts.org This electronic pull increases the acidity of the benzylic-type protons of the methyl group at the C3 position, making them more susceptible to abstraction by a strong base compared to an un-substituted or alkyl-substituted methylthiophene.

Deprotonation of the methyl group would lead to the formation of a thienyl-methyl anion. This anion is expected to be stabilized by resonance, with the negative charge delocalized into the thiophene ring. The stability of this carbanion makes it a viable intermediate for subsequent synthetic transformations.

Strong, non-nucleophilic bases are typically required for such deprotonation reactions. Common choices include organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi), as well as lithium amides such as lithium diisopropylamide (LDA). researchgate.netmt.com These reactions are generally carried out in anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to control the reactivity and prevent unwanted side reactions. researchgate.net

The in-situ generated thienyl-methyl anion is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the methyl position. chemistrysteps.comnih.gov This provides a versatile method for the elaboration of the 3-methyl group and the synthesis of more complex thiophene derivatives.

Synthetic Transformations of the Thienyl-Methyl Anion

The synthetic utility of the anion derived from this compound is demonstrated by its predicted reactions with a range of electrophiles. Below is a table outlining potential transformations based on the known reactivity of similar benzylic carbanions. chemistrysteps.comyoutube.com

| Electrophile | Reagent Example | Product Type |

| Alkyl Halides | Methyl iodide (CH₃I) | Alkylated thiophene |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | Secondary alcohol |

| Ketones | Acetone ((CH₃)₂CO) | Tertiary alcohol |

| Esters | Ethyl acetate (CH₃COOC₂H₅) | Ketone |

| Carbon Dioxide | CO₂ | Carboxylic acid |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylated thiophene |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether |

These transformations would allow for the introduction of a variety of functional groups onto the methyl side chain, significantly expanding the synthetic potential of this compound as a building block in organic synthesis. The resulting products could serve as intermediates for the construction of more complex heterocyclic systems and molecules with potential applications in materials science and medicinal chemistry.

Strategic Utilization of Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate in Advanced Synthetic Chemistry

As a Key Intermediate in the Synthesis of Complex Thiophene-Based Heterocycles

The structure of Ethyl 4-bromo-3-methylthiophene-2-carboxylate is well-suited for the synthesis of intricate thiophene-based systems. The bromine atom at the 4-position can participate in various cross-coupling reactions, while the ester and methyl groups can be modified or can influence the reactivity of the thiophene (B33073) core, enabling the creation of diverse heterocyclic structures.

While direct examples of this compound being used to create fused systems are not prevalent in the literature, its structure is analogous to precursors used in established synthetic routes for thieno[3,2-b]thiophenes. Methodologies such as the Fiesselmann thiophene synthesis are frequently employed for this purpose. nih.gov This reaction typically involves the condensation of a 3-halothiophene-2-carboxylate with a thioglycolate ester in the presence of a base to construct the second thiophene ring. nih.gov

For instance, the reaction of a 3-chlorothiophene-2-carboxylate with methyl thioglycolate can yield a 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative. nih.gov This transformation proceeds via an initial nucleophilic substitution of the halide, followed by an intramolecular Dieckmann-type condensation to form the fused bicyclic system. Given its 3-methyl and 4-bromo substitution, this compound could potentially undergo intramolecular cyclization reactions if a suitable nucleophilic side-chain were introduced at the 3-methyl position, leading to novel fused heterocycles.

Table 1: Representative Synthesis of a Fused Thieno[3,2-b]thiophene System This table illustrates a typical Fiesselmann condensation using a related substrate to demonstrate the methodology applicable to the synthesis of fused thiophene systems.

| Starting Material | Reagent | Base | Product | Yield | Reference |

| 4-Aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate | Potassium tert-butoxide | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | Not specified | nih.gov |

The application of this compound as a precursor for the specific construction of bridged thiophene architectures is not extensively documented in publicly available scientific literature. The synthesis of such strained and complex three-dimensional structures typically requires specialized bifunctional precursors and multi-step reaction sequences that have not been reported originating from this particular compound.

Precursor for Oligothiophenes and Polythiophenes in Academic Materials Research

In the field of materials science, substituted thiophenes are fundamental building blocks for creating conjugated oligomers and polymers. These materials are of significant interest for their electronic and optoelectronic properties, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The bromine atom on this compound makes it a prime candidate for metal-catalyzed cross-coupling reactions used to form carbon-carbon bonds between aromatic units.

This compound possesses the necessary functionality to act as a monomer in the synthesis of polythiophenes. The bromine atom provides a reactive site for polycondensation reactions such as Suzuki, Stille, or Kumada cross-coupling. While polymerization of this specific monomer is not widely reported, the polymerization of structurally similar 2-bromo-3-alkylthiophenes is a well-established method for producing regioregular poly(3-alkylthiophene)s (P3ATs), which are benchmark materials in organic electronics. rsc.org

For example, in a typical Grignard Metathesis (GRIM) polymerization, a 2-bromo-3-alkylthiophene can be treated with a Grignard reagent and then polymerized using a nickel catalyst to yield a high molecular weight polymer. rsc.org The presence of the ethyl carboxylate group on the title compound would be expected to influence the electronic properties of the resulting polymer, likely lowering the HOMO and LUMO energy levels and affecting its solubility and processability. Research on related monomers, such as trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate, has shown that the ester and other substituents significantly alter the optical and electrochemical properties of the final conjugated polymers. researchgate.netrsc.org

Table 2: Representative Nickel-Catalyzed Polymerization of a Substituted Bromothiophene Monomer This table shows typical conditions for the polymerization of a related monomer, illustrating a common method for synthesizing conjugated polythiophenes.

| Monomer | Metathesis Agent | Catalyst (mol%) | Polymer | Yield (%) | Reference |

| 2-bromo-3-hexylthiophene | TMPMgCl·LiCl | [CpNiCl(SIPr)] (2 mol%) | Poly(3-hexylthiophene) | 90% | rsc.org |

The same cross-coupling reactions used for polymerization can be employed in a controlled, stepwise manner to synthesize well-defined oligothiophenes (e.g., dimers, trimers, and tetramers). These oligomers are crucial as model compounds for understanding the physical and electronic properties of their polymer analogues and for applications where a precise conjugation length is required.

This compound can serve as a starting point for building oligomers. For example, a Suzuki coupling reaction with a thiophene boronic acid or a Stille coupling with an organotin-functionalized thiophene would link two thiophene units together. The resulting dimer could then be further functionalized and coupled to extend the oligomer chain. The synthesis of terthiophenes (trimers) and other oligomers via palladium-catalyzed coupling of bromothiophenes is a common and versatile strategy. nih.govnih.gov The specific substitution pattern of the title compound would yield oligomers with unique steric and electronic characteristics imparted by the methyl and ethyl carboxylate groups.

Table 3: Representative Palladium-Catalyzed Suzuki Coupling for Oligomer Synthesis This table provides an example of a Suzuki coupling reaction used to synthesize a substituted bi-thiophene, a general method applicable for creating defined oligomeric structures from bromothiophene precursors.

| Bromothiophene Substrate | Boronic Acid Partner | Catalyst | Product | Yield (%) | Reference |

| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ | Phenyl-end-capped oligothiophene | Not specified | nih.gov |

Role in the Total Synthesis of Challenging Organic Scaffolds (focused on synthetic methodology)

A review of the current scientific literature indicates that this compound has not been prominently featured as a key intermediate in the total synthesis of complex natural products or other challenging organic scaffolds. Its utility has been primarily explored within the context of building blocks for functional materials rather than in the domain of natural product synthesis.

Application in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The strategic position of the bromine atom on the thiophene ring, coupled with the directing influence of the ester and methyl groups, renders this compound a highly valuable substrate in the development and application of modern synthetic methodologies. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are central to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.

The presence of a C(sp²)–Br bond allows this compound to readily participate as an electrophilic partner in a wide array of catalytic cycles. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions leverage this reactivity to forge new bonds with high efficiency and selectivity. This compound serves as an excellent testbed for these methods, as the thiophene core is a common motif in biologically active compounds, and the successful coupling on this scaffold demonstrates the robustness and applicability of a given catalytic system.

Detailed Research Findings

Research has demonstrated the successful application of this compound in sophisticated synthetic sequences, particularly in the construction of complex heterocyclic systems. A notable application is its use as a key building block in the synthesis of novel inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases.

In a multi-step synthesis targeting these inhibitors, a mixture containing this compound was utilized in a Suzuki cross-coupling reaction. googleapis.com This reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds. The palladium-catalyzed coupling of the bromothiophene derivative with an appropriate boronic acid or ester partner exemplifies a critical strategic bond disconnection in the retrosynthetic analysis of the target molecule.

The general conditions for such transformations typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The specific application of this compound in this context validates the utility of the Suzuki coupling methodology for functionalizing electron-rich, and potentially sensitive, heterocyclic systems.

Below is a table summarizing the key transformation involving the subject compound as described in the synthesis of SCD inhibitors.

| Reactant 1 | Coupling Partner | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| This compound | Aryl/Heteroaryl Boronic Acid Derivative | Suzuki-Miyaura Cross-Coupling | Key C-C bond formation step for the synthesis of complex stearoyl-CoA desaturase (SCD) inhibitors. | googleapis.com |

While specific, detailed studies focusing solely on optimizing Buchwald-Hartwig amination with this compound are not extensively documented, the principles of this reaction are broadly applicable. The C-Br bond on the thiophene ring is a suitable handle for palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines. The development of specialized ligands, such as biaryl phosphines, has significantly expanded the scope of the Buchwald-Hartwig reaction to include challenging substrates like electron-rich heteroaryl halides. This established methodology provides a reliable blueprint for the synthesis of 4-amino-3-methylthiophene derivatives from the title compound, further highlighting its versatility in the development and application of carbon-heteroatom bond-forming strategies.

Theoretical and Computational Investigations of Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of Ethyl 4-bromo-3-methylthiophene-2-carboxylate. Computational chemistry provides indispensable tools for this analysis.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiophene (B33073) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to predict optimized molecular geometries, energies, and the distribution of electrons. mdpi.com In the case of this compound, DFT would be used to calculate key structural parameters such as bond lengths and angles. For instance, studies on similar thiophene carboxylic acid derivatives reveal that the thiophene ring generally maintains its planarity, though substituents can cause minor distortions. nih.gov The electronic properties, including ionization potential and electron affinity, can also be determined through these calculations. mdpi.com

A typical output from a DFT calculation on a related thiophene derivative is presented in the table below, showcasing the kind of data that would be generated for this compound.

| Parameter | Predicted Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-311G(d,p) |

| Dipole Moment | Varies | B3LYP/6-311G(d,p) |

| C=O Bond Length (Ester) | ~1.21 Å | B3LYP/6-311G(d,p) |

| C-Br Bond Length | ~1.88 Å | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative and based on typical findings for substituted thiophenes. Specific values for this compound would require a dedicated DFT calculation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For substituted thiophenes, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The presence of an electron-withdrawing bromine atom and a carboxylate group is expected to lower the energies of both the HOMO and LUMO of this compound compared to unsubstituted thiophene. DFT calculations on related thiophene derivatives have shown that such substitutions significantly influence the frontier orbital energies and their spatial distribution. tandfonline.comresearchgate.net

The following table illustrates the kind of frontier orbital data that would be obtained for the target compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Varies | π-orbital on the thiophene ring |

| LUMO | Varies | π*-orbital on the thiophene ring and carbonyl group |

| HOMO-LUMO Gap | Varies | Indicator of chemical reactivity and stability |

Note: These are generalized descriptions. Precise energies and distributions for this compound would need to be determined via specific calculations.

Conformational Analysis and Energy Minima Studies

The presence of the rotatable ethyl ester group in this compound necessitates a conformational analysis to identify the most stable three-dimensional structures. Such studies involve mapping the potential energy surface by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point. mdpi.com This process identifies the energy minima, which correspond to the most stable conformations, and the transition states that separate them.

For similar aromatic esters, it is known that the planarity of the ester group with respect to the aromatic ring is a key factor in stability, often influenced by steric hindrance from adjacent substituents. In the case of this compound, the methyl group at the 3-position could influence the preferred orientation of the ethyl carboxylate group at the 2-position. Computational studies on related arylamides have demonstrated the importance of intramolecular interactions in determining conformational preferences. researchgate.net

A potential energy scan of the dihedral angle between the thiophene ring and the ester group would likely reveal two primary energy minima corresponding to syn- and anti-periplanar arrangements, with one being favored due to the specific substitution pattern.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to model the entire reaction coordinate. syxbsyjg.com

For example, the synthesis of thiophene carboxylates via the carboxylation of a thiophene precursor can be studied computationally. mdpi.commdpi.com These studies involve locating the transition state structures for each step of the proposed mechanism and calculating their corresponding activation energies. This information helps to identify the rate-determining step of the reaction and to understand how catalysts or different reaction conditions might influence the reaction outcome. researchgate.net For instance, in the palladium-catalyzed carboxylation of thiophene, DFT calculations have been used to investigate the structures of intermediates and transition states, revealing the critical role of the catalyst in facilitating the reaction. mdpi.com

Prediction of Spectroscopic Signatures (methodologies, not specific data)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. stenutz.eu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predictions are invaluable for assigning complex spectra and verifying the regiochemistry of substitution on the thiophene ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. mdpi.com These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O of the ester group or the C-Br bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. materialsciencejournal.org These calculations can help to understand the electronic structure of the molecule and how it is affected by the substituents on the thiophene ring.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity in a particular process. These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters.

For a series of thiophene derivatives, a QSRR study could be developed to predict their reactivity in a specific reaction, for example, a nucleophilic aromatic substitution. researchgate.net By calculating a range of molecular descriptors for each compound and correlating them with experimentally determined reaction rates, a predictive model can be built. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov For instance, studies on thiophene analogs have shown that electronic properties like the energy of the LUMO can play a dominant role in modulating biological activity. nih.gov

Future Research Directions and Emerging Trends for Ethyl 4 Bromo 3 Methylthiophene 2 Carboxylate

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of substituted thiophenes is increasingly reliant on sophisticated catalytic systems that offer high efficiency, selectivity, and broad functional group tolerance. Future work on Ethyl 4-bromo-3-methylthiophene-2-carboxylate will undoubtedly focus on leveraging novel catalysts to unlock new synthetic pathways.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to thiophene (B33073) derivatives continues to expand. researchgate.net Research is expected to move towards employing low-catalyst loadings of advanced palladium complexes, such as bis(alkoxo)palladium systems, for direct C-H arylation at the vacant C5 position. organic-chemistry.org Furthermore, rhodium-catalyzed reactions, like the transannulation of 1,2,3-thiadiazoles with alkynes, present a powerful method for constructing highly substituted thiophenes, a strategy that could be adapted for more complex derivatives starting from or incorporating the this compound core. organic-chemistry.org

Asymmetric catalysis represents a significant frontier. The development of chiral thiophene-based structures is crucial for applications in pharmaceutical and materials science. rsc.org Inspired by recent breakthroughs, future studies could employ chiral Brønsted base catalysts to induce asymmetric transformations, potentially leading to novel chiral molecules derived from the title compound. rsc.org The use of catalyst systems like Ru-NHC for asymmetric hydrogenation could also be explored to create stereogenic centers.

| Catalyst System | Potential Transformation on Target Compound | Research Focus |

| Palladium Complexes | C-H arylation/alkenylation at C5; Suzuki, Heck, Sonogashira coupling at C4 (after Br/Li exchange). | Developing phosphine-free, low-loading catalysts for direct functionalization. |

| Rhodium Catalysts | Annulation reactions to build fused ring systems. | Designing regioselective cycloaddition pathways. organic-chemistry.org |

| Copper Catalysts | C-S bond formation, synthesis of 2-aminothiophenes. bohrium.com | Exploring tandem reactions and multicomponent approaches. |

| Chiral Brønsted Bases | Asymmetric functionalization and dearomatization reactions. rsc.org | Creation of novel, optically active thiophene derivatives for medicinal chemistry. |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are becoming integral to synthetic planning, emphasizing the reduction of waste, use of safer solvents, and development of energy-efficient processes. nih.gov Future research on this compound will prioritize the development of more sustainable synthetic protocols.

A key trend is the move towards metal-free synthesis. researchgate.net This involves replacing heavy metal catalysts with more environmentally benign alternatives or using reagents like elemental sulfur or potassium sulfide (B99878) as sulfur sources in novel cyclization strategies. researchgate.netmtak.hu For instance, transition-metal-free sulfuration/cyclization processes using inexpensive reagents in aqueous media offer a green pathway to substituted thiophenes. organic-chemistry.org

The use of alternative energy sources and non-traditional solvents is another major area of development. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of thiophene oligomers. researchgate.net Similarly, employing greener solvents like ethanol (B145695), water, or deep eutectic solvents can significantly reduce the environmental impact of synthetic procedures. mdpi.com

| Traditional Approach | Sustainable Alternative | Key Advantages |

| Heavy metal catalysts (e.g., Pd, Rh) | Metal-free catalysis; use of earth-abundant metals (e.g., Cu, Fe). bohrium.com | Reduced toxicity, lower cost, simplified purification. |

| Volatile organic solvents (e.g., Toluene, THF) | Water, ethanol, ionic liquids, deep eutectic solvents, or solvent-free conditions. researchgate.netmdpi.com | Improved safety, reduced environmental pollution, potential for catalyst recycling. |

| Conventional heating | Microwave irradiation, ultrasound. | Drastically reduced reaction times, improved energy efficiency, often higher yields. researchgate.net |

| Stoichiometric hazardous reagents | Catalytic amounts of safer reagents; use of elemental sulfur. mtak.hu | Increased atom economy, reduced waste generation. |

Integration into Flow Chemistry Methodologies

Continuous flow chemistry, utilizing microreactors, is revolutionizing chemical synthesis by offering superior control over reaction parameters, enhanced safety, and seamless scalability. rsc.orgnih.gov The integration of this compound into flow chemistry workflows is a logical and promising future direction.

Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction time and temperature. nih.govmtak.hu Many transformations relevant to the derivatization of the title compound, such as lithiation, Grignard reactions, and nitrations, fall into this category. Performing these reactions in a continuous flow setup can minimize the risks associated with handling unstable organometallic intermediates and improve the reproducibility and yield of the desired products.

Furthermore, multistep syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is fed directly into the next. mtak.hu This approach avoids the need for intermediate isolation and purification, significantly streamlining the synthesis of complex molecules derived from this compound. The combination of flow reactors with in-line purification techniques and real-time monitoring represents a powerful platform for the efficient and automated synthesis of novel thiophene derivatives. nih.govcam.ac.uk

Discovery of New Reactivity Modes and Regioselective Derivatization Strategies

The substitution pattern of this compound provides a rich platform for exploring new reactivity and developing highly regioselective derivatization strategies. The interplay between the electron-withdrawing carboxylate group, the electron-donating methyl group, and the versatile bromo substituent governs the reactivity of the thiophene ring.

The bromine atom at the C4 position is a key functional handle. While it can be substituted via traditional cross-coupling reactions, it also enables metal-halogen exchange (e.g., using n-butyllithium) to generate a potent nucleophile at the C4 position. This lithiated intermediate can then be trapped with a wide variety of electrophiles, providing a regioselective route to 4-substituted derivatives.

Future research will likely focus on exploiting the directing effects of the existing substituents. For instance, the ester group could direct electrophilic aromatic substitution to the C5 position. Conversely, directed ortho-metalation could be explored, where deprotonation at the C5 position is facilitated by the coordinating effect of the ester group. Understanding and controlling the competition between these different reaction pathways will be crucial for achieving selective functionalization. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can also dramatically alter the electronic properties and reactivity of the thiophene ring, opening pathways to reactions like Diels-Alder cycloadditions.

Potential as a Versatile Synthon in Diverse Academic Chemical Syntheses

A synthon is a molecular fragment used in the strategic design of a synthesis. This compound is well-positioned to serve as a versatile synthon for the construction of a wide array of more complex molecules. Its utility stems from the presence of three distinct functional handles—the bromo substituent, the ester, and the methyl group—each offering a site for chemical modification.

The combination of a halogen and an ester group makes it an ideal building block for creating molecules relevant to medicinal chemistry and materials science. Thiophene-containing molecules are known to exhibit a range of biological activities and are core components in organic electronic materials like organic field-effect transistors (OFETs). mdpi.com

Future academic syntheses could utilize this compound as a starting point for:

Pharmaceutical Leads: The ester can be hydrolyzed to the carboxylic acid or converted to an amide, while the bromo group can be used in coupling reactions to introduce diverse aryl or heteroaryl fragments, building molecular complexity to target various biological receptors.

Organic Materials: The bromo-functionalized thiophene can be used in polymerization reactions (e.g., Stille or Suzuki polycondensation) to create well-defined conjugated polymers with tailored electronic properties.

Functional Dyes: The thiophene core can be extended through coupling reactions to create larger conjugated systems, forming the basis for novel dyes and fluorescent probes.

The strategic, stepwise modification of its functional groups allows for the controlled and predictable assembly of target structures, making this compound a valuable tool in the synthetic chemist's arsenal.

常见问题

Q. What are the common synthetic routes for Ethyl 4-bromo-3-methylthiophene-2-carboxylate?

this compound is typically synthesized via bromination of a thiophene precursor. For example, bromine or N-bromosuccinimide (NBS) is used under catalytic conditions to introduce the bromine atom at the 4-position. Subsequent esterification with ethanol in the presence of a base (e.g., K₂CO₃ or triethylamine) yields the final product. Solvents like DMF or DMSO are often employed at temperatures between 60–80°C to optimize reaction efficiency .

Q. Which characterization techniques are essential for confirming its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. NMR confirms the substitution pattern (e.g., bromine at C4 and methyl at C3), while HRMS validates the molecular formula (C₈H₉BrO₂S). Single-crystal X-ray diffraction, often refined using SHELX software, provides unambiguous structural confirmation .

Example NMR Data (CDCl₃):

- ¹H NMR : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 6.90 (s, 1H, thiophene-H) .

- ¹³C NMR : δ 14.1 (CH₂CH₃), 20.8 (CH₃), 61.5 (OCH₂), 122.5 (C-Br), 160.1 (C=O) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C4 bromine acts as a directing group, enabling regioselective Suzuki-Miyaura or Stille couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, forming biaryl thiophenes. The electron-withdrawing ester at C2 further stabilizes intermediates, enhancing reaction yields. Computational studies (DFT) suggest the bromine’s σ-hole facilitates oxidative addition to Pd(0) .

Case Study:

- Reaction : this compound + phenylboronic acid → Ethyl 4-phenyl-3-methylthiophene-2-carboxylate.

- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h.